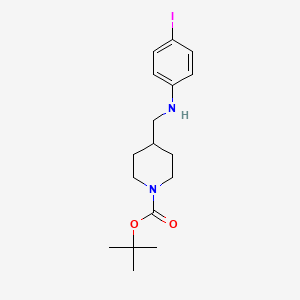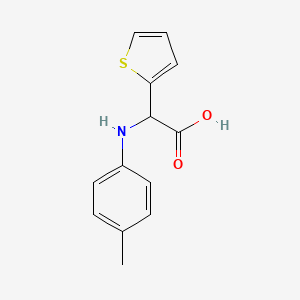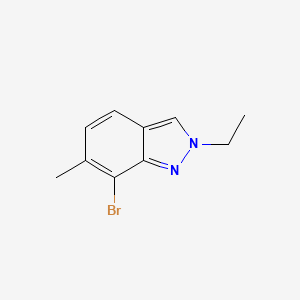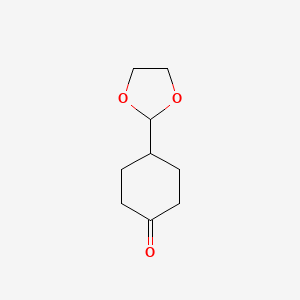
4-(1,3-Dioxolan-2-yl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxolan-2-yl)cyclohexanone is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexanone, where a 1,3-dioxolane ring is attached to the cyclohexanone structure
準備方法
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxolan-2-yl)cyclohexanone can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal (1,3-dioxolane) from the carbonyl group of cyclohexanone and the hydroxyl groups of ethylene glycol . The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves or azeotropic distillation, can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
4-(1,3-Dioxolan-2-yl)cyclohexanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Lactones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino or thio derivatives of cyclohexanone.
科学的研究の応用
4-(1,3-Dioxolan-2-yl)cyclohexanone has several applications in scientific research:
作用機序
The mechanism of action of 4-(1,3-Dioxolan-2-yl)cyclohexanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes . The dioxolane ring can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
4-(1,3-Dioxolan-2-yl)cyclohexanone can be compared with other similar compounds, such as:
Cyclohexanone Derivatives: Other derivatives of cyclohexanone, such as 4-hydroxycyclohexanone or 4-methylcyclohexanone, have different functional groups and reactivity.
The uniqueness of this compound lies in its combination of the cyclohexanone and dioxolane structures, providing distinct chemical properties and reactivity .
特性
IUPAC Name |
4-(1,3-dioxolan-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYOQIFFHXVJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
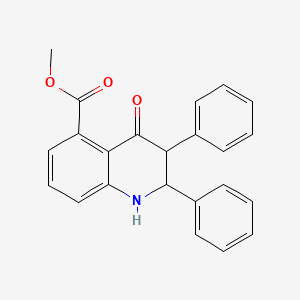
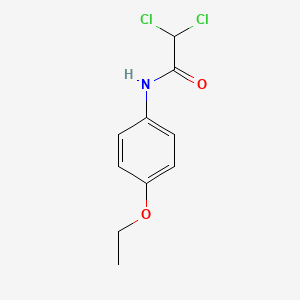
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)
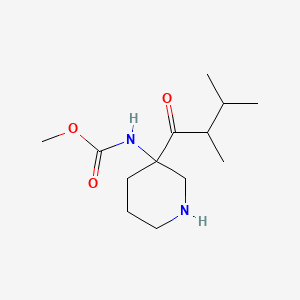
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
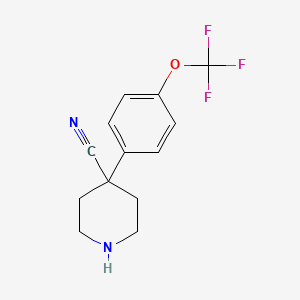
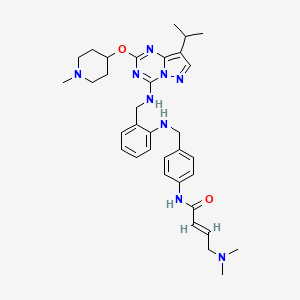

![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)

